5-(3-Chlorophenyl)-3,4-dihydro-2H-pyrrole
Overview
Description
5-(3-Chlorophenyl)-3,4-dihydro-2H-pyrrole is an organic compound that belongs to the class of pyrroles. Pyrroles are five-membered heterocyclic aromatic compounds with one nitrogen atom. The presence of a 3-chlorophenyl group attached to the pyrrole ring makes this compound unique and potentially useful in various scientific and industrial applications.
Mechanism of Action
Target of Action
Compounds with similar structures, such as carbonyl cyanide m-chlorophenyl hydrazone (cccp), are known to inhibit oxidative phosphorylation .
Mode of Action
Based on the similarity to cccp, it might act as a protonophore, altering the permeability of mitochondria inner membrane to protons and causing the dissipation of the proton gradient across the inner mitochondrial membrane .
Biochemical Pathways
Compounds with similar structures, such as cccp, are known to disrupt the electron transport chain, leading to the uncoupling of oxidative phosphorylation .
Result of Action
Based on the similarity to cccp, it might cause the gradual destruction of living cells and death of the organism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Chlorophenyl)-3,4-dihydro-2H-pyrrole can be achieved through several synthetic routes. One common method involves the reaction of 3-chlorobenzaldehyde with an appropriate amine under acidic or basic conditions to form the corresponding Schiff base. This intermediate is then cyclized to form the desired pyrrole compound. The reaction conditions typically involve refluxing the reactants in a suitable solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
5-(3-Chlorophenyl)-3,4-dihydro-2H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrrole ring or the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole oxides, while reduction can produce amine derivatives. Substitution reactions can lead to various substituted pyrrole compounds .
Scientific Research Applications
5-(3-Chlorophenyl)-3,4-dihydro-2H-pyrrole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Chlorophenyl)-3,4-dihydro-2H-pyrrole
- 5-(3-Bromophenyl)-3,4-dihydro-2H-pyrrole
- 5-(3-Methylphenyl)-3,4-dihydro-2H-pyrrole
Uniqueness
5-(3-Chlorophenyl)-3,4-dihydro-2H-pyrrole is unique due to the presence of the 3-chlorophenyl group, which imparts distinct chemical and biological properties. This uniqueness can be leveraged in various applications, making it a valuable compound for research and industrial purposes .
Properties
IUPAC Name |
5-(3-chlorophenyl)-3,4-dihydro-2H-pyrrole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN/c11-9-4-1-3-8(7-9)10-5-2-6-12-10/h1,3-4,7H,2,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHVNCODOPTYOJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=NC1)C2=CC(=CC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80573323 | |
Record name | 5-(3-Chlorophenyl)-3,4-dihydro-2H-pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80573323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
374588-99-5 | |
Record name | 5-(3-Chlorophenyl)-3,4-dihydro-2H-pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80573323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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